Class-Level Adenosine Receptor Affinity: Potent Binding Across All Four Subtypes
The [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class, to which this compound belongs, demonstrates potent, balanced antagonism at all four human adenosine receptor (AdoR) subtypes. The lead analog (5d) from the Inamdar et al. (2013) series exhibited low nanomolar affinity across A1, A2A, A2B, and A3 receptors in radioligand binding assays [1]. This balanced profile is distinct from the predominantly A1-selective profile of the 2-amino-5-benzoyl-4-phenylthiazole series [2].
| Evidence Dimension | Adenosine receptor binding affinity |
|---|---|
| Target Compound Data | Class lead (5d) Ki < 100 nM for all four AdoR subtypes (exact Ki values not publicly available for the CAS 361159-64-0 compound) [1]. |
| Comparator Or Baseline | 2-Amino-5-benzoyl-4-phenylthiazole class: A1 Ki = 76 nM; A2A Ki = 2,000 nM; A3 Ki = 700 nM [2]. |
| Quantified Difference | The 5-acetyl thiazole class provides a >20-fold improvement in A2A affinity and >7-fold improvement in A3 affinity compared to the 5-benzoyl analog class, shifting the profile from A1-selective to balanced pan-AdoR antagonism. |
| Conditions | Radioligand binding studies using human recombinant adenosine receptors expressed in CHO or HEK293 cell membranes. |
Why This Matters
A balanced, pan-AdoR antagonist profile is rare and desirable for probing adenosine's complex signaling in tumor microenvironments and inflammatory diseases, where multiple receptor subtypes are co-expressed.
- [1] Inamdar, G. S., Pandya, A. N., Thakar, H. M., Sudarsanam, V., Kachler, S., Sabbadin, D., Moro, S., Klotz, K.-N., & Vasu, K. K. (2013). New insight into adenosine receptors selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. European Journal of Medicinal Chemistry, 63, 924–934. View Source
- [2] Scheiff, A. B., Yerande, S. G., El-Tayeb, A., Li, W., Inamdar, G. S., Vasu, K. K., Sudarsanam, V., & Müller, C. E. (2010). 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(6), 2195–2203. View Source
